molecular formula C9H6BrNO3 B1452324 Methyl 4-bromobenzo[d]oxazole-2-carboxylate CAS No. 954239-74-8

Methyl 4-bromobenzo[d]oxazole-2-carboxylate

Cat. No.: B1452324
CAS No.: 954239-74-8
M. Wt: 256.05 g/mol
InChI Key: GOEFVKGKRZQHCG-UHFFFAOYSA-N
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Description

Methyl 4-bromobenzo[d]oxazole-2-carboxylate (CAS 954239-74-8) is a high-purity chemical reagent featuring a benzoxazole core structure substituted with a bromo group and a methyl ester. This compound is supplied with a typical purity of 95% or greater . The molecular formula is C 9 H 6 BrNO 3 and it has a molecular weight of 256.05 g/mol . For optimal stability, it is recommended to store the compound sealed in a dry environment at 2-8°C . As a functionalized benzoxazole, this compound serves as a versatile synthetic building block in medicinal chemistry and drug discovery research. The benzoxazole scaffold is a privileged structure in the design of bioactive molecules, with derivatives demonstrating a wide range of biological activities, including antimicrobial and antifungal properties . The presence of both a bromine atom and an ester group on the benzoxazole core provides two distinct sites for further chemical modification via cross-coupling reactions and functional group interconversions, allowing researchers to rapidly generate a diverse library of analogs for biological screening . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 4-bromo-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)8-11-7-5(10)3-2-4-6(7)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEFVKGKRZQHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(O1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696099
Record name Methyl 4-bromo-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-74-8
Record name Methyl 4-bromo-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regiocontrolled Bromination via Lithiation and Halogen Dance

A key advanced method for preparing 4-bromo-substituted oxazoles, including this compound, involves a lithiation-bromination sequence with regiocontrol:

  • Starting from the parent oxazole or benzoxazole, directed lithiation is performed using strong bases such as lithium diisopropylamide (LDA) at low temperatures.
  • Temporary protection of the 2-position (e.g., by triisopropylsilyl (TIPS) groups) can be employed to prevent unwanted lithiation at this site.
  • The lithiated intermediate is then treated with an electrophilic bromine source (e.g., N-bromosuccinimide or bromine reagents) to introduce bromine selectively at the 4-position.
  • A halogen dance rearrangement can be utilized to shift bromine substituents to the desired position if direct bromination is challenging.
  • Subsequent deprotection yields the 4-bromo derivative.

This method was demonstrated to produce 4-bromooxazole derivatives in moderate yields (around 22% from parent oxazole), with careful control of reaction parameters such as base, electrophile, temperature, and time critical to success.

Cyclization and Esterification Routes

An alternative classical approach involves:

  • Cyclization of ortho-aminophenol derivatives with activated carbonyl compounds (e.g., diethyl oxalate or methyl chloroformate) under acidic or basic conditions to form the benzoxazole ring.
  • Esterification of the carboxylic acid intermediate with methanol or methyl iodide to yield the methyl ester.
  • Bromination at the 4-position can be performed either before or after cyclization, depending on substrate stability.

For example, methyl benzo[d]oxazole-2-carboxylate (without bromine) can be synthesized by cyclization of ortho-aminophenol with methyl esters, followed by bromination.

Multistep Synthesis Involving Glycine Derivatives

In some reported methods for related benzoxazole derivatives:

  • Glycine is reacted with substituted benzoyl chlorides to form hippuric acid derivatives.
  • These intermediates undergo reaction with ethyl chloroformate and N-methylmorpholine to form oxazolone intermediates.
  • Subsequent reactions with Lewis acids and phosphorus oxychloride facilitate ring closure and substitution to yield substituted oxazoles.
  • Although this method is more complex, it allows incorporation of diverse substituents and could be adapted for bromine introduction.

Reaction Conditions and Yields

Summary of Key Reaction Steps

Step Reagents/Conditions Yield (%) Notes
Directed lithiation LDA, low temperature (-80 to -20 °C) - Regioselective lithiation at C-4 with TIPS protection at C-2
Bromination Electrophilic bromine source (NBS, Br2, DBTFE) 22-46 Halogen dance rearrangement improves regioselectivity
Cyclization Ortho-aminophenol + activated carbonyl (acidic/basic) 70-90 Forms benzoxazole core, conditions vary
Esterification Methanol, methyl iodide, or alkyl halides 65-90 Methyl ester formation, sometimes post-cyclization

Hydrolysis and Functional Group Transformations

  • The methyl ester group can be hydrolyzed under mild basic conditions (e.g., NaOH in ethanol/water at 20 °C for 2 hours) to yield the corresponding carboxylic acid with high conversion (up to 97%).
  • Alternative bases like LiOH yield lower conversion (~65%) under similar conditions.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used to confirm structure and purity.
  • X-ray crystallography can be employed to confirm regioselectivity and substitution patterns, providing detailed bond lengths and angles, especially useful for derivatives.
  • Reaction kinetics studies indicate first-order behavior with respect to this compound concentration during substitution reactions.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Lithiation-Bromination with TIPS protection Regioselective bromination at C-4 via lithiation and electrophilic bromine High regioselectivity, versatile Moderate yields, requires low temp and protection steps
Cyclization of ortho-aminophenol + esterification Classical approach via ring closure and ester formation Straightforward, scalable Bromination step may require optimization
Multistep synthesis via glycine derivatives Allows incorporation of diverse substituents Enables complex derivatives Longer synthesis, multiple steps

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromobenzo[d]oxazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmacological Applications

Methyl 4-bromobenzo[d]oxazole-2-carboxylate has been investigated for various pharmacological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its utility in treating infections .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro. Various oxazole derivatives have been synthesized and screened for their ability to reduce inflammation markers, indicating potential therapeutic applications for inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cancer cell proliferation in specific cancer lines, warranting further investigation into its mechanisms and efficacy as a chemotherapeutic agent.

Material Science

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, making it valuable for developing new materials and compounds.

  • Synthesis of Novel Compounds : The compound can be utilized as a building block in the synthesis of more complex molecules through reactions such as Suzuki–Miyaura cross-coupling. This method allows for the formation of carbon-carbon bonds, which is crucial in creating pharmaceuticals and advanced materials .

Data Table: Comparative Analysis of Biological Activities

Activity TypeCompoundObserved EffectReference
AntimicrobialThis compoundInhibition of bacterial growth
Anti-inflammatoryThis compoundReduction of inflammation markers
AnticancerThis compoundInhibition of cancer cell proliferation

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against a panel of bacterial strains. The compound was tested at varying concentrations, demonstrating a clear dose-dependent response with significant inhibition observed at higher concentrations. The results indicated its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis and Characterization

In another study focusing on synthetic applications, researchers successfully synthesized this compound using a series of regioselective reactions. The synthesis involved the use of palladium-catalyzed coupling reactions, resulting in high yields and purity. Characterization techniques such as NMR and mass spectrometry confirmed the structure and quality of the synthesized compound .

Mechanism of Action

The mechanism of action of Methyl 4-bromobenzo[d]oxazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom can enhance the compound’s binding affinity to its target, thereby increasing its potency. The exact pathways involved can vary based on the specific biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers of Bromobenzo[d]oxazole-2-carboxylates

Key Differences :

  • Bromine Position: The position of bromine on the benzoxazole ring significantly affects electronic properties and reactivity. Methyl 6-bromobenzo[d]oxazole-2-carboxylate (): Bromine at position 6 may influence conjugation with the oxazole ring, affecting UV absorption and photostability.
Table 1: Comparison of Bromobenzo[d]oxazole-2-carboxylates
Compound Bromine Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-bromobenzo[d]oxazole-2-carboxylate 4 C₉H₆BrNO₃ 256.06 Intermediate for FXR/LTA4H modulators
Methyl 5-bromobenzo[d]oxazole-2-carboxylate 5 C₉H₆BrNO₃ 256.06 GHS-classified irritant (skin/eyes)
Methyl 6-bromobenzo[d]oxazole-2-carboxylate 6 C₉H₆BrNO₃ 256.06 High purity (97%) for research

Heterocyclic Analogs: Benzo[b]thiophene vs. Benzo[d]oxazole

Key Differences :

  • Heteroatom Identity : Replacing oxygen in the oxazole ring with sulfur (as in benzo[b]thiophene) increases electron delocalization and polarizability.
    • Methyl 4-bromobenzo[b]thiophene-2-carboxylate (): Exhibits a lower melting point (77–78°C) compared to oxazole analogs, likely due to weaker intermolecular interactions from sulfur’s larger atomic radius.
Table 2: Oxazole vs. Thiophene Derivatives
Compound Heterocycle Melting Point (°C) Molecular Weight (g/mol) Reactivity Notes
This compound Benzo[d]oxazole Not reported 256.06 Ester hydrolysis under basic conditions
Methyl 4-bromobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene 77–78 271.13 Stable at 2–8°C; light-sensitive

Substituent Effects: Bromine vs. Other Functional Groups

Key Differences :

  • Methyl 5-aminobenzo[d]oxazole-2-carboxylate (): The amino group at position 5 enables nucleophilic substitution reactions, unlike bromine’s role in cross-coupling (e.g., Suzuki reactions).

Biological Activity

Methyl 4-bromobenzo[d]oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzoxazole core with a bromine substituent and a carboxylate group. This unique structure contributes to its reactivity and biological efficacy. The presence of the bromine atom enhances binding affinity to various biological targets, making it a valuable compound in drug development.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various pathogens, including Mycobacterium tuberculosis (Mtb), where it acts as an inhibitor of inosine 5’-monophosphate dehydrogenase (IMPDH) . This inhibition is crucial as it blocks the biosynthesis of guanine nucleotides, essential for bacterial growth.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis≤ 1 μM
Staphylococcus aureusNot specified
Pseudomonas aeruginosaNot specified

2. Anticancer Properties
The compound has shown potential in anticancer research. It serves as an intermediate in synthesizing pharmaceutical compounds targeting various cancer cell lines. Studies have demonstrated its cytotoxic effects against human leukemia and breast cancer cell lines, with IC50 values indicating significant potency .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
CEM-13 (Leukemia)< 1
MCF-7 (Breast Cancer)15.63
U-937 (Monocytic Leukemia)Not specified

The biological activity of this compound can be attributed to its interaction with specific molecular targets. In the context of antimicrobial action, it inhibits IMPDH, crucial for nucleotide synthesis in bacteria . For anticancer effects, it may induce apoptosis through pathways involving p53 expression and caspase activation .

Case Studies

Case Study 1: Inhibition of MtbIMPDH
A study focused on the structure-activity relationship (SAR) of benzoxazole derivatives, including this compound, highlighted its effectiveness against Mtb. The compound exhibited MIC values ≤ 1 μM, demonstrating its potential as a lead compound for developing new tuberculosis therapies .

Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines revealed that this compound significantly induced apoptosis. Flow cytometry assays indicated that it increased pro-apoptotic factors while decreasing anti-apoptotic proteins, suggesting a mechanism that could be leveraged for therapeutic interventions in cancer treatment .

Q & A

Basic: What synthetic methodologies are effective for preparing Methyl 4-bromobenzo[d]oxazole-2-carboxylate?

Methodological Answer:
The synthesis typically involves coupling reactions or cyclization strategies. For example, analogous benzo[b]thiophene derivatives are synthesized via nucleophilic substitution or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF at 60°C . For oxazole ring formation, bromination at the 4-position may follow cyclocondensation of carboxylate precursors. Key steps include:

  • Intermediate isolation : Purify precursors (e.g., 4-bromobenzo[d]oxazole) via column chromatography.
  • Coupling conditions : Use DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for esterification .
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of brominating agents (e.g., NBS or Br₂).

Table 1 : Example Reaction Parameters

StepReagent/CatalystSolventTemp. (°C)Time (h)Yield (%)
CyclizationH₂SO₄ (cat.)AcOH801260–70
BrominationBr₂, FeCl₃DCM25485–90

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for oxazole protons) and methyl ester (δ 3.9–4.1 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ at m/z 271.13 (C₁₀H₇BrNO₃⁺) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br stretch) confirm functional groups .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine data with SHELXL (for small molecules) or SHELXTL (for twinned crystals) .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder (e.g., bromine occupancy) .
  • Validation : Check for R-factor convergence (<5%) and ADPs (anisotropic displacement parameters) to confirm non-planarity of the oxazole ring .

Table 2 : Crystallographic Data Example

ParameterValue
Space GroupP2₁/c
a, b, c (Å)10.2, 12.4, 8.7
β (°)95.5
R₁ (I > 2σ(I))0.045

Advanced: How can computational methods predict reactivity for further functionalization?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C-5 of oxazole) for Suzuki coupling .
  • Docking Studies : Simulate interactions with biological targets (e.g., STAT3 inhibitors) using AutoDock Vina to prioritize synthetic targets .
  • Hirshfeld Analysis : Map electrostatic potentials to predict regioselectivity in nucleophilic attacks .

Advanced: How to analyze conformational dynamics of the oxazole ring?

Methodological Answer:

  • Ring Puckering Coordinates : Apply Cremer-Pople parameters to quantify non-planarity. For a five-membered ring, calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., DMSO) to assess flexibility using AMBER force fields.
  • Torsion Angle Analysis : Compare with benzo[d]oxazole derivatives to identify steric effects from the bromine substituent .

Equation : Cremer-Pople Puckering Parameters
q=25i=15zi2q = \sqrt{\frac{2}{5} \sum_{i=1}^{5} z_i^2}

where ziz_i = displacement of atom ii from the mean plane.

Basic: What strategies mitigate byproduct formation during bromination?

Methodological Answer:

  • Temperature Control : Slow addition of Br₂ at 0–5°C minimizes di-bromination .
  • Catalyst Screening : Test FeCl₃ vs. AlCl₃ for selectivity; FeCl₃ reduces polyhalogenation .
  • Workup : Quench excess Br₂ with Na₂S₂O₃ and extract with DCM to isolate mono-brominated product .

Advanced: How to validate crystallographic data against potential pseudosymmetry?

Methodological Answer:

  • Twinning Analysis : Use PLATON to detect twin laws (e.g., 180° rotation about [100]) .
  • ADP Comparison : Anomalously high ADPs for bromine suggest disorder; apply TWINABS for scaling .
  • Hansen Test : Compare merged/unmerged data to confirm twinning fraction (<0.3 acceptable) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-bromobenzo[d]oxazole-2-carboxylate
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Methyl 4-bromobenzo[d]oxazole-2-carboxylate

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